2-Methyl-9-hydroxy-ellipticine

Description

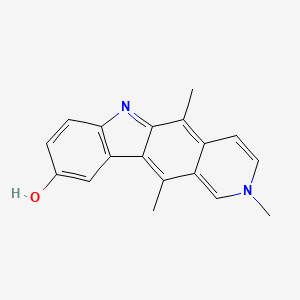

Structure

2D Structure

3D Structure

Properties

CAS No. |

70825-14-8 |

|---|---|

Molecular Formula |

C18H16N2O |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

2,5,11-trimethylpyrido[4,3-b]carbazol-9-ol |

InChI |

InChI=1S/C18H16N2O/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18/h4-9,21H,1-3H3 |

InChI Key |

YZQRAQOSAPWELU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CN(C=C2C(=C3C1=NC4=C3C=C(C=C4)O)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications of 2 Methyl 9 Hydroxy Ellipticine and Its Analogs

Total Synthesis Pathways and Strategies for the Pyrido[4,3-b]carbazole Core

The synthesis of the tetracyclic pyrido[4,3-b]carbazole core of ellipticine-type alkaloids is a key challenge that has been addressed through various strategic approaches. These methods often involve the construction of the carbazole (B46965) or pyridine (B92270) ring systems as key steps.

One prominent strategy involves the initial construction of a substituted carbazole scaffold, followed by the annulation of the pyridine D-ring. For instance, a palladium(II)-catalyzed double C-H activation can be employed to facilitate the oxidative cyclization of diarylamines, leading to the formation of the carbazole core. researchgate.net Following the construction of the carbazole, the pyridine ring can be introduced through various methods, such as the Vilsmeier-Haack reaction to introduce a formyl group, which can then be elaborated into the pyridine ring.

Another approach builds the pyrido[4,3-b]carbazole system from appropriately substituted indole (B1671886) and pyridine precursors. For example, a convergent pathway can be developed starting from isoquinolin-5-ol to generate both ellipticine (B1684216) and isoellipticine. nih.govrsc.org This can involve a K2S2O8-mediated ortho-amination to address regioselectivity issues. rsc.org Tandem cyclization and cross-coupling reactions catalyzed by palladium have also proven effective in constructing the core structure. researchgate.net

Furthermore, multi-step syntheses starting from readily available precursors like 1,4-dimethylcarbazoles have been reported for the expedient synthesis of the pyrido[4,3-b]carbazole alkaloids ellipticine and 9-methoxyellipticine. researchgate.net The choice of synthetic strategy often depends on the desired substitution pattern on the final molecule.

| Key Strategy | Description | Starting Materials Example | Key Reactions | Ref |

| Carbazole First | Construction of the carbazole nucleus followed by pyridine ring annulation. | Diaryl-amines | Palladium-catalyzed C-H activation, Vilsmeier-Haack reaction | researchgate.net |

| Convergent Synthesis | Assembly from indole and pyridine precursors. | Isoquinolin-5-ol | K2S2O8-mediated ortho-amination, Pd-catalyzed cyclization | nih.govrsc.org |

| Tandem Reactions | Palladium-catalyzed tandem cyclization/cross-coupling. | Not specified | Palladium catalysis | researchgate.net |

| Linear Synthesis | Stepwise construction from simpler carbazole precursors. | 1,4-dimethyl-carbazoles | Not specified | researchgate.net |

Targeted Derivatization at the C-9 and N-2 Positions

The C-9 and N-2 positions of the ellipticine scaffold are key sites for chemical modification to influence the compound's physicochemical and biological properties.

Generation of 9-Hydroxylated and 2-Methylated Quaternary Ammonium (B1175870) Derivatives

The introduction of a hydroxyl group at the C-9 position is a common modification. The synthesis of 9-hydroxyellipticine can be achieved through total synthesis or by demethylation of 9-methoxyellipticine. The subsequent N-methylation at the pyridinic nitrogen (N-2) leads to the formation of a quaternary ammonium salt, known as an ellipticinium derivative. This transformation is typically achieved by reacting the 9-hydroxyellipticine precursor with a methylating agent, such as methyl iodide. nih.gov This quaternarization significantly increases the water solubility of the compound. sciforum.net

The general reaction for the formation of 2-Methyl-9-hydroxy-ellipticinium salts is as follows:

Step 1: 9-Hydroxylation: Introduction of a hydroxyl group at the C-9 position of the ellipticine core. This can be accomplished during the total synthesis or by modification of an existing ellipticine derivative (e.g., demethylation of a 9-methoxy precursor).

Step 2: N-Methylation: Reaction of the 9-hydroxyellipticine with a methylating agent.

| Precursor | Reagent | Product | Reference |

| 9-Hydroxyellipticine | Methyl Iodide | 2-Methyl-9-hydroxy-ellipticinium iodide | nih.gov |

| 9-Alkoxyellipticine | Methyl Iodide | 2-Methyl-9-alkoxy-ellipticinium iodide | nih.gov |

Synthesis of Water-Soluble Analogs and Prodrugs

A significant challenge with ellipticine and its derivatives is their low water solubility. To address this, various strategies have been developed to synthesize more water-soluble analogs and prodrugs.

One approach is the introduction of sulfonic acid groups. For example, the chlorosulfonation of 9-bromoellipticine, followed by saponification with sodium hydroxide, yields a water-soluble sodium sulfonate salt. mdpi.comnih.gov

Another effective strategy is the conjugation of the C-9 hydroxyl group with hydrophilic moieties. For instance, glucose conjugates of 9-hydroxyellipticine have been synthesized. This involves linking a glucose moiety to the 9-hydroxy position via a succinate (B1194679) tether and a triazole ring, which has been shown to enhance water solubility. researchgate.net

The development of prodrugs aims to improve pharmacokinetic properties. These are inactive or less active molecules that are converted to the active drug in the body. The aforementioned water-soluble derivatives, such as the sulfonate salts and glucose conjugates, can be considered prodrugs as they can release the active ellipticine derivative upon metabolic cleavage. researchgate.netorientjchem.org

Exploration of Novel Substitutions and Analogues (e.g., 1-, 5-, 11-substituted derivatives)

To further explore the structure-activity relationship of the ellipticine scaffold, researchers have synthesized derivatives with substitutions at various other positions, including C-1, C-5, and C-11.

1-Substituted Derivatives: The synthesis of 1-substituted-6H-pyrido[4,3-b]carbazole derivatives has been reported, demonstrating that this position is amenable to modification. nih.gov

5-Substituted Derivatives: Modifications at the C-5 position have also been explored. For example, the synthesis of 5-(hydroxymethyl)-11-methyl-6H-pyrido[4,3-b]carbazole has been described. nih.gov Additionally, 5-aza-ellipticine derivatives, where the carbon at position 5 is replaced by a nitrogen atom, have been synthesized and shown to be accessible heterocyclic systems. nih.gov

11-Substituted Derivatives: A versatile and efficient route has been developed that provides access to 11-substituted ellipticines. nih.gov

These synthetic efforts have expanded the library of ellipticine analogs, allowing for a more comprehensive understanding of how substitutions at different positions on the pyrido[4,3-b]carbazole core influence the molecule's properties.

Stereochemical Considerations in Synthesis and Activity

While the core ellipticine structure is planar, the introduction of substituents or modifications to the ring system can create chiral centers, leading to the existence of stereoisomers. The stereochemistry of a drug molecule can have a profound impact on its biological activity, as different enantiomers or diastereomers can interact differently with chiral biological targets such as enzymes and receptors.

In the context of pyrido[4,3-b]carbazole synthesis, stereochemical control can be a critical aspect, particularly when aiming for specific three-dimensional arrangements of substituents. Enantioselective total synthesis approaches have been developed for related complex alkaloids, which can serve as a foundation for the stereocontrolled synthesis of ellipticine analogs. princeton.edu For example, organocatalytic Diels-Alder reactions have been used to construct tetracyclic core structures with high enantioselectivity. princeton.edu

Although 2-Methyl-9-hydroxy-ellipticine itself is achiral, the synthesis of its derivatives with chiral side chains or substituents would necessitate careful consideration of stereochemistry. The separation of racemic mixtures or the development of stereoselective synthetic routes would be essential to evaluate the biological activity of individual stereoisomers. This is crucial as governmental regulatory agencies often require the characterization and testing of individual enantiomers for chiral drugs.

Elucidation of Molecular and Cellular Mechanisms of Action

DNA-Intercalation and Nucleic Acid Interaction Dynamics

2-Methyl-9-hydroxy-ellipticine, a planar aromatic molecule, is known to bind to DNA with high affinity by inserting its fused ring system between the base pairs of the double helix, a process known as intercalation. This interaction is a critical determinant of its biological activity and is influenced by both the thermodynamics and kinetics of binding, as well as the specific topology of the DNA.

Thermodynamics and Kinetics of DNA Binding

The interaction of this compound with DNA is a dynamic process characterized by a multi-step binding mechanism. Kinetic studies using temperature-jump methods have revealed that the binding equilibria are associated with at least two distinct drug/DNA complexes, indicating a process that is more complex than a simple bimolecular association. This is characterized by two distinct relaxation times, suggesting an initial weak ionic interaction followed by the rate-limiting intercalation step.

The presence of the hydroxyl group at the 9-position significantly influences the kinetics of DNA binding. This functional group contributes to a markedly increased residence time of the molecule in GC-rich DNA sequences. This prolonged interaction is thought to be a key factor in the enhanced cytotoxic properties of 9-hydroxy substituted ellipticines compared to their non-hydroxylated counterparts. The affinity of 2-Methyl-9-hydroxy-ellipticinium for DNA is high, with reported affinity constants in the range of 10^5 to 10^7 M⁻¹.

Specificity of Intercalation Sites within DNA Topologies

This compound exhibits a notable preference for specific sequences within the DNA molecule. The 9-hydroxyl group is a key determinant of this specificity, conferring a strong preference for guanine-cytosine (G.C) base pairs. nih.gov Analysis of binding data suggests that the preferred binding site is a doublet of two adjacent G.C base pairs. This specificity is a distinguishing feature compared to the non-hydroxylated parent compound, which does not exhibit the same level of base recognition. This selective interaction with G.C-rich regions can have significant implications for its activity in the context of the genome, potentially targeting gene regulatory regions that are often enriched in these sequences.

Topoisomerase II Modulation and DNA Cleavage Complex Stabilization

Topoisomerase II is a vital nuclear enzyme that resolves topological problems in DNA by creating transient double-strand breaks. This compound has been identified as a potent inhibitor of this enzyme, a mechanism that is central to its cytotoxic effects. It acts as a topoisomerase II poison, a class of inhibitors that stabilize the transient covalent complex formed between the enzyme and DNA.

Mechanism of DNA-Topoisomerase II Cleavable Complex Formation

A key aspect of the mechanism of action of this compound is its ability to trap topoisomerase II in a covalent complex with DNA. This ternary complex, known as the cleavable complex, represents a stage in the enzyme's catalytic cycle where the DNA is cleaved and covalently attached to the enzyme. By stabilizing this intermediate, this compound prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks.

Induction of Cellular Damage and DNA Adduct Formation

Enzymatic Bioactivation Pathways Leading to Electrophilic Intermediates (e.g., ortho-quinone formation)

A crucial aspect of the mechanism of 2-Methyl-9-hydroxy-ellipticinium is its metabolic activation into reactive electrophilic species. This bioactivation is a critical step that precedes the formation of covalent adducts with cellular macromolecules. Peroxidase enzymes, in the presence of hydrogen peroxide (H₂O₂), play a key role in this process.

The activation pathway begins with the oxidation of the 9-hydroxy group of 2-Methyl-9-hydroxy-ellipticinium. This enzymatic reaction generates a highly reactive quinone-imine intermediate. This intermediate is unstable and can be subsequently oxidized further, particularly in the presence of excess H₂O₂, to form an ortho-quinone derivative, specifically N2-methyl-9,10-dioxoellipticinium. This transformation from a hydroxylated phenol (B47542) to a quinone-imine and then to an o-quinone creates potent electrophiles capable of reacting with nucleophilic sites on cellular components.

Covalent Binding to Nucleic Acids (DNA and RNA) and Adduct Characterization

The electrophilic quinone-imine intermediate generated through enzymatic bioactivation is the primary species responsible for the formation of covalent adducts with nucleic acids. This reactive molecule readily attacks nucleophilic sites within DNA and RNA, leading to the irreversible formation of drug-nucleic acid adducts.

Studies have demonstrated that this arylation reaction is highly regioselective. The covalent binding occurs specifically at the 2'-O position of the ribose sugar in purine (B94841) nucleosides, namely adenosine (B11128) and guanosine. This specific targeting of the ribose moiety is a distinctive feature of the DNA and RNA damage induced by 2-Methyl-9-hydroxy-ellipticinium. It is hypothesized that an initial non-covalent intercalation or stacking of the planar ellipticinium ring system with the purine bases of the nucleic acid chain positions the reactive intermediate optimally for the subsequent covalent attack on the nearby ribose sugar.

The formation of these adducts can be characterized using techniques such as tandem mass spectrometry, which allows for the structural elucidation of the covalent modifications to the nucleosides nih.gov. The detection of these specific 2'-O-ribose adducts serves as a biomarker for the bioactivation and genotoxic activity of 2-Methyl-9-hydroxy-ellipticinium.

Activation of DNA Damage Response Signaling Cascades

The formation of covalent DNA adducts and the accumulation of topoisomerase II-mediated double-strand breaks constitute significant DNA damage, which robustly activates the cell's DNA Damage Response (DDR) network. This intricate signaling network is essential for maintaining genomic integrity. Key sensor kinases, primarily Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), are recruited to the sites of damage.

Upon activation, ATM and ATR phosphorylate a cascade of downstream effector proteins that orchestrate the cellular response to the damage. This includes the checkpoint kinases Chk1 and Chk2 nih.govnih.gov. A central player in the DDR is the tumor suppressor protein p53. In response to DNA damage signals, p53 is stabilized and activated through phosphorylation nih.govnih.gov. Activated p53 functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis nih.gov. The activation of these pathways ensures that the cell does not proceed through the cell cycle with a damaged genome, thereby preventing the propagation of potentially mutagenic lesions.

Cellular Homeostasis and Signaling Pathway Perturbations

Cell Cycle Regulation and Arrest Mechanisms (e.g., S and G2/M phase arrest)

By inducing DNA damage, this compound significantly perturbs the normal progression of the cell cycle. The DDR pathways activated by the DNA lesions converge on critical cell cycle checkpoints, particularly the S and G2/M checkpoints.

The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. A key molecular mechanism underlying this arrest is the inhibition of the Cyclin B1/CDK1 complex, the master regulator of mitotic entry. The p53-dependent induction of the cyclin-dependent kinase inhibitor p21 is a critical event in this process. p21 can directly bind to and inhibit the activity of Cyclin B1/CDK1 nih.govnih.gov. Furthermore, the activated checkpoint kinases Chk1 and Chk2 can phosphorylate and inhibit the Cdc25 family of phosphatases. These phosphatases are responsible for removing inhibitory phosphates from CDK1, and their inhibition ensures that the Cyclin B1/CDK1 complex remains inactive, thereby enforcing the G2 arrest embopress.org. This provides the cell with time to repair the DNA damage. If the damage cannot be repaired, the sustained cell cycle arrest can lead to the induction of apoptosis. The ability of this compound to engage these checkpoint mechanisms and induce a robust G2/M arrest is a cornerstone of its cytotoxic effect on cancer cells inspiralis.com.

Apoptosis Induction Pathways and Regulators

2-Methyl-9-hydroxy-ellipticinium (NSC 264-137), a derivative of the plant alkaloid ellipticine (B1684216), exerts its cytotoxic effects through a multi-modal mechanism of action, a significant component of which is the induction of programmed cell death, or apoptosis. walshmedicalmedia.com The initiation of apoptosis by this compound involves complex signaling cascades that engage key regulatory proteins and cellular organelles.

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its functional status is a critical determinant of cell fate in response to stress signals, including those induced by chemotherapeutic agents. Research indicates a direct interaction between ellipticine derivatives and the p53 pathway. Specifically, 9-hydroxyellipticine (9HE), the non-quaternized precursor to 2-Methyl-9-hydroxy-ellipticinium, has been shown to selectively inhibit the phosphorylation of the p53 protein in cancer cell lines. nih.gov

This inhibitory effect was observed in both Lewis lung carcinoma and SW480 human colon cancer cells in a concentration-dependent manner. nih.gov The inhibition of p53 phosphorylation correlates well with the cytotoxic activity of these agents, suggesting it is a key part of their anticancer mechanism. nih.gov The accumulation of dephosphorylated mutant p53 is proposed as a potential trigger for inducing apoptosis. nih.gov This mechanism is noteworthy because it suggests that the drug may still be effective in tumors with mutant p53, a common feature of many cancers that often confers resistance to other therapies. The process is linked to the inhibition of certain kinases responsible for p53 phosphorylation. nih.gov Signaling pathways involving protein phosphorylation are critical in controlling the apoptotic activity of p53, and a baseline level of protein phosphatase activity is necessary to prevent p53-dependent apoptosis. nih.gov

The mitochondrial or intrinsic pathway of apoptosis is a major route through which cells undergo programmed cell death. Ellipticine and its derivatives are known to disrupt mitochondrial function. walshmedicalmedia.com This disruption is a critical step in initiating apoptosis. A key event in the intrinsic pathway is the perturbation of the mitochondrial membrane barrier, which leads to the release of several pro-apoptotic factors into the cytosol. nih.govresearchgate.net

These factors include cytochrome c and pro-caspases, such as procaspase-2 and procaspase-9, which are localized within the mitochondria. nih.govresearchgate.net The release of cytochrome c into the cytosol triggers the assembly of a multi-protein complex known as the apoptosome. nih.gov This complex then recruits and activates procaspase-9. nih.gov

Once activated, caspase-9 acts as an initiator caspase, cleaving and activating downstream effector caspases, including caspase-3, -6, and -7. nih.gov This activation unleashes a proteolytic cascade that dismantles the cell by cleaving essential cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov The entire process, from the disruption of the mitochondrial membrane to the activation of caspases, can be inhibited by anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net

Kinase Inhibition Profiles

The ability of 2-Methyl-9-hydroxy-ellipticinium and related compounds to inhibit various protein kinases is another central aspect of their mechanism of action. walshmedicalmedia.comnih.gov Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a common driver of cancer.

Research has demonstrated that 9-hydroxyellipticine suppresses the activity of cyclin-dependent kinase 2 (cdk2) in a concentration-dependent manner. nih.gov Cdk2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest. The inhibition of p53 phosphorylation by 9-hydroxyellipticine is also thought to occur via kinase inhibition. nih.gov

Furthermore, the DNA damage response (DDR) network, which is crucial for maintaining genomic stability, is controlled by the master kinases ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related). nih.govmdpi.com These kinases, in turn, activate their downstream effector kinases, Chk2 and Chk1, respectively. nih.govmdpi.com This signaling cascade halts the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate apoptosis. nih.gov The inhibition of the ATR-Chk1 pathway, in particular, can lead to p53-independent cell death by causing premature entry into mitosis. mdpi.com While direct, specific inhibition of c-Kit, Akt, or CK2 by 2-Methyl-9-hydroxy-ellipticinium is not extensively detailed in the reviewed literature, the established activity against kinases like cdk2 and the general mechanism of kinase inhibition for ellipticines suggest a broader profile. walshmedicalmedia.comnih.gov The targeting of DDR kinases like ATM, ATR, Chk1, and Chk2 represents a key therapeutic strategy, and inhibitors of these pathways can sensitize cancer cells to DNA-damaging agents, especially in cells deficient in p53. nih.govresearchgate.net

Modulation of Chromatin Structure and Accessibility

A primary and well-established mechanism of action for ellipticine and its derivatives is their direct interaction with DNA. walshmedicalmedia.comnih.govnih.gov 2-Methyl-9-hydroxy-ellipticinium acts as a DNA intercalator, meaning it inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This physical insertion has profound consequences for DNA topology and chromatin structure.

By intercalating into DNA, the compound alters its structural properties, which can interfere with essential cellular processes like DNA replication and transcription. acs.org This interaction is thought to be a major contributor to the compound's cytotoxic properties. nih.gov The binding affinity to DNA is enhanced by the 9-hydroxylation and the quaternarization of the nitrogen atom in the pyridine (B92270) ring, features present in 2-Methyl-9-hydroxy-ellipticinium. nih.gov

This intercalation directly modulates chromatin structure and accessibility. Chromatin, the complex of DNA and proteins (primarily histones) that forms chromosomes, must be dynamically opened and closed to allow for gene expression and replication. The fundamental unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of histone proteins. nih.gov The binding of an intercalating agent can alter the stiffness and conformation of nucleosomal DNA. nih.gov Such changes can trigger structural transitions within the nucleosome, potentially leading to the partial unwrapping of DNA from the histone core or a more "unfolded" chromatin state. nih.gov This modulation of the higher-order chromatin structure can render the DNA more or less accessible to regulatory proteins and enzymatic machinery, ultimately impacting cell viability.

Structure Activity Relationship Sar Analysis

Correlative Studies of Chemical Structure and DNA Intercalation Affinity

The antitumor properties of ellipticine (B1684216) derivatives are strongly linked to their ability to bind to DNA by intercalating between base pairs. nih.gov The planar, polycyclic nature of the ellipticine scaffold is dimensionally similar to a purine-pyrimidine base pair, allowing it to slide into the hydrophobic regions of the DNA double helix. mdpi.com This intercalation process physically lengthens and unwinds the DNA structure. mdpi.comscispace.com

Several structural features significantly enhance this DNA intercalation affinity. Studies have demonstrated that both 9-hydroxylation and the quaternarization of the pyridinic nitrogen at the 2-position tend to increase DNA binding. nih.gov For instance, 2-Methyl-9-hydroxy-ellipticinium exhibits a higher binding constant for DNA compared to its non-hydroxylated counterpart, 2-N-methyl ellipticinium. nih.gov This increased affinity is also associated with a preference for specific DNA sequences. The 9-hydroxy group, in particular, confers a preference for G-C (guanine-cytosine) base pairs. nih.gov Analysis suggests the preferred binding site is a sequence of two adjacent G-C pairs. nih.gov

Computational molecular dynamics simulations provide further insight, indicating that when intercalated, the pyridine (B92270) ring of the 9-hydroxyellipticine chromophore is positioned in the major groove of the DNA. nih.gov While the polar 9-hydroxy group is present, these simulations suggest that direct hydrogen bonding to the DNA may not be the primary stabilizing factor; instead, interactions between the drug's methyl groups and thymine (B56734) bases at the intercalation site appear to be significant in determining its orientation. nih.gov The ability of ellipticine derivatives to inhibit topoisomerase II is also directly related to their capacity to intercalate into the DNA helix. nih.gov

Table 1: DNA Intercalation Affinity of Ellipticine Derivatives

| Compound | Key Structural Feature | Relative DNA Affinity | Base Pair Preference | Reference |

|---|---|---|---|---|

| Ellipticine | Parent Scaffold | Baseline | Not specified | mdpi.comnih.gov |

| 9-Hydroxyellipticine | 9-OH group | Increased | G-C preference | nih.govnih.gov |

| 2-Methyl-9-hydroxy-ellipticinium | 9-OH group, Quaternary N-2 | Higher than non-hydroxylated analog | Strong G-C preference | nih.gov |

Influence of Substituents on Topoisomerase II Inhibitory Potency

A primary mechanism of action for ellipticine and its derivatives is the inhibition of DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication. mdpi.comwalshmedicalmedia.com These compounds act as topoisomerase II "poisons" by stabilizing the transient complex formed between the enzyme and DNA, which inhibits the re-ligation of DNA strands and leads to the accumulation of double-strand breaks, ultimately triggering cell death. mdpi.comresearchgate.net

The parent compound, ellipticine, is considered a modest inhibitor of mammalian topoisomerase II. nih.gov However, specific substitutions dramatically increase its potency. The introduction of a hydroxyl group at the C-9 position is a key modification that enhances inhibitory activity. nih.gov Simple 9-substituted ellipticines demonstrate excellent inhibition of topoisomerase II. nih.gov

Table 2: Topoisomerase II Inhibitory Profile of Ellipticine Derivatives

| Compound | Mechanism | Relative Potency | Sequence Specificity | Reference |

|---|---|---|---|---|

| Ellipticine | Topoisomerase II Poison | Modest | Not specified | nih.gov |

| 9-Hydroxyellipticine | Topoisomerase II Poison | Potent | Not specified | nih.gov |

| 2-Methyl-9-hydroxy-ellipticinium | Topoisomerase II Poison | Potent | Preference for T at -1 position | nih.gov |

Steric and Electronic Effects of 9-Hydroxylation and 2-Methylation on Biological Activity

The substitutions at the 9- and 2-positions of the ellipticine core exert profound steric and electronic effects that dictate the molecule's biological activity. The fused ring system of ellipticine results in a planar structure, a critical steric feature that is a prerequisite for effective DNA intercalation. nih.gov

The 9-hydroxy group introduces significant electronic effects. As an electron-donating group, it modifies the electronic distribution of the aromatic system. More importantly, it is believed to be responsible for the observed G-C base-pair preference during DNA binding. nih.gov This specificity likely arises from favorable electronic interactions or the potential for hydrogen bonding with the guanine (B1146940) base. While molecular dynamics simulations did not show stable, direct hydrogen bonds to the DNA backbone, the presence of the polar hydroxyl group undoubtedly influences the local electrostatic environment of the intercalation site. nih.gov

Role of Other Substitutions (e.g., 1-, 5-, 11-positions) on Cellular and Molecular Targets

While the 9- and 2-positions are critical, substitutions at other locations on the ellipticine scaffold also modulate activity. The 11-position, which bears a methyl group in the parent compound, has been a subject of investigation. Molecular modeling suggests that introducing bulky or mobile functional groups at the 11-position could sterically hinder the DNA intercalation process. nih.gov This could potentially reduce off-target effects associated with non-specific DNA binding. nih.gov Conversely, the closely related olivacine (B1677268) series, which lacks the 11-methyl group, retains potent topoisomerase activity, indicating this methyl group is not essential for the core mechanism. nih.gov

The 5-position is another site for modification. The synthesis of N-methyl-5-demethyl ellipticine derivatives has been explored to investigate the impact of removing the methyl group at this position. nih.gov These analogs were found to be catalytic inhibitors of human topoisomerase IIα, and their activity was also linked to their ability to intercalate into DNA. nih.gov This indicates that the 5-methyl group can be removed or modified while retaining the essential anti-topoisomerase activity.

Mechanistic Insights from SAR into Reactive Metabolite Formation

The biological activity of ellipticine is not solely due to the parent compound but is also influenced by its metabolic transformation. Ellipticine can act as a prodrug, undergoing bioactivation by cytochrome P450 (CYP) enzymes to form reactive metabolites that can covalently bind to DNA, forming adducts. walshmedicalmedia.comnih.gov This process of forming DNA adducts represents an additional mechanism of cytotoxicity. nih.govnih.gov

Structure-activity relationships play a critical role in determining the metabolic fate of ellipticine derivatives. The oxidation of the parent ellipticine can lead to different outcomes. For example, oxidation by CYP1A and CYP3A enzymes to form 9-hydroxyellipticine is considered a detoxification pathway, as this metabolite is more readily conjugated and excreted. nih.gov In contrast, oxidation at other positions, such as C-12 and C-13, leads to reactive intermediates (e.g., 12-hydroxyellipticine and 13-hydroxyellipticine) that form DNA adducts, a key activation pathway. nih.gov

The substitution pattern dramatically influences these metabolic routes. The presence of the 9-hydroxy group in 2-Methyl-9-hydroxy-ellipticine means it is already in a "detoxified" state relative to the parent compound's activation pathways. More significantly, the quaternization at the N-2 position fundamentally alters its metabolism. Studies in animals have shown that while 9-hydroxyellipticine is extensively metabolized (primarily to its glucuronide), the quaternary salt, 2-methyl-9-hydroxyellipticinium acetate (B1210297), is largely excreted unchanged. nih.gov This resistance to metabolism prevents the formation of other potentially reactive species, stabilizing the active form of the drug and altering its disposition. This highlights a key SAR insight: the 2-methyl quaternization blocks metabolic pathways that would otherwise modify or eliminate the compound. nih.gov

In Vitro Antiproliferative Activity and Cytotoxicity

The in vitro effects of this compound have been evaluated to determine its direct impact on cancer cell proliferation and viability.

Evaluation across a Spectrum of Cancer Cell Lines

This compound has demonstrated significant cytotoxic and antiproliferative properties across various cancer cell lines. It is highly cytotoxic to L1210 leukemia cells, showing activity at concentrations in the range of 10⁻⁸ to 10⁻⁶ M. Beyond hematological malignancies, the compound has also shown promising activity in preclinical evaluations against solid tumors, including anaplastic thyroid carcinoma and ovarian carcinoma. researchgate.net Furthermore, the parent compound, ellipticine, and its derivatives have shown cytotoxicity towards glioblastoma cell lines such as U-87 MG, indicating a potential spectrum of activity that includes brain tumors. researchgate.net Clinical observations have also noted its potential in treating metastatic breast cancer. researchgate.net

Comparative Cytotoxicity with Other Ellipticine Derivatives and Reference Agents

The chemical structure of this compound plays a crucial role in its enhanced anticancer activity compared to its parent compound, ellipticine. The introduction of a hydroxyl group at the 9-position and the quaternization of the nitrogen at the 2-position (via methylation) both contribute to increased DNA binding affinity, which is believed to be a primary mechanism of its antitumor action. nih.gov In vitro studies have confirmed that hydroxylation at the C-9 position of ellipticine derivatives increases cytostatic activity. nih.gov

When compared to other derivatives, the structure-activity relationship is further highlighted. For instance, a derivative where the methyl group at the N-2 position is replaced by a diethylaminoethyl side chain shows a twofold increase in cytotoxicity against L1210 cells. nih.govnactem.ac.uk This suggests that modifications at this position can significantly modulate the compound's potency, likely by altering cellular uptake and biodistribution. nih.gov

In Vivo Antitumor Activity in Established Murine Models

Following promising in vitro results, the efficacy of this compound was assessed in various mouse models of cancer to understand its activity in a complex biological system.

Efficacy in Syngeneic and Xenograft Tumor Models

This compound has demonstrated notable in vivo antitumor activity in multiple murine tumor models. ethernet.edu.et Its efficacy has been established in models including L1210 and P388 leukemia, B16 melanoma, M.5076 reticulosarcoma, and colon 38 adenocarcinoma. nih.govnactem.ac.uk While the compound is effective in these models, studies comparing it to next-generation derivatives have shown that further structural modifications can lead to even stronger increases in antitumor efficiency. nih.gov

| Tumor Model | Model Type | Observed Activity |

|---|---|---|

| L1210 Leukemia | Syngeneic | Active nih.govnactem.ac.uk |

| P388 Leukemia | Syngeneic | Active nih.govnactem.ac.uk |

| B16 Melanoma | Syngeneic | Active nih.govnactem.ac.uk |

| M.5076 Reticulosarcoma | Syngeneic | Active nih.govnactem.ac.uk |

| Colon 38 Adenocarcinoma | Syngeneic | Active nih.govnactem.ac.uk |

Impact of Formulation Strategies on Preclinical Efficacy

Formulation plays a critical role in the therapeutic potential of ellipticine derivatives. The parent compound, 9-hydroxyellipticine, suffers from poor water solubility, which hampers its clinical development. The development of this compound (elliptinium) was a direct formulation strategy to overcome this limitation. nih.gov By creating a quaternary ammonium (B1175870) salt, the molecule's water solubility was significantly improved, making it more suitable for administration. nih.gov While other advanced formulation strategies like liposomal encapsulation are commonly used to improve the efficacy and reduce the toxicity of anticancer agents, specific data on the preclinical efficacy of liposome-encapsulated this compound were not detailed in the reviewed literature.

Pharmacokinetics and Metabolism in Animal Models

Pharmacokinetic and metabolism studies in animal models are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In mice, radiolabeled 2-Methyl-9-hydroxy-ellipticinium acetate was administered intravenously to study its disposition.

The compound accumulates in several key organs, including the kidneys, lungs, and liver. It was also found to concentrate in the walls of the gastrointestinal tract, as well as in the salivary and thyroid glands. Notably, the compound was not detected in the brain.

Metabolic studies in rats and mice revealed that, unlike its precursor 9-hydroxyellipticine which is extensively metabolized, the 2-methyl-9-hydroxy ellipticinium derivative is largely excreted unchanged. Approximately 70% of the compound is excreted in the bile and 30% in the urine. Pharmacokinetic analyses in mice demonstrated that blood concentrations of the drug decrease very rapidly during an initial distribution phase. This is followed by a much slower disposition phase, with the quaternary salt exhibiting a half-life of about 30 hours.

Preclinical Efficacy and Pharmacodynamic Investigations in in Vitro and in Vivo Models

Preclinical Pharmacokinetics of 2-Methyl-9-hydroxy-ellipticinium Acetate (B1210297)

The preclinical pharmacokinetic profile of 2-methyl-9-hydroxy-ellipticinium acetate, the quaternary salt of 9-hydroxyellipticine, has been characterized in animal models, primarily focusing on its absorption, distribution, metabolic fate, and excretion. These studies are crucial for understanding the compound's behavior in vivo and informing its potential therapeutic application.

Following intravenous administration in mice, 2-methyl-9-hydroxy-ellipticinium acetate demonstrates a specific pattern of tissue distribution. nih.gov Autoradiographic studies have shown that the compound accumulates significantly in several organs.

Tissue Distribution:

High Accumulation: The highest concentrations are observed in the kidneys, lungs, and liver. nih.gov

Other Sites of Concentration: The gastrointestinal walls, salivary glands, and thyroid glands also show notable accumulation of the compound. nih.gov

Blood-Brain Barrier Penetration: A critical finding is the absence of the compound in the brain, indicating that 2-methyl-9-hydroxy-ellipticinium acetate does not penetrate the blood-brain barrier. nih.gov

In contrast, its parent compound, 9-hydroxyellipticine, also accumulates in the spleen and bone marrow, which was not noted for the methylated salt. nih.gov

Excretion: The primary routes of elimination for 2-methyl-9-hydroxy-ellipticinium acetate have been identified in rats and mice. The compound is predominantly excreted unchanged through biliary and renal pathways. nih.gov

Bile: Approximately 70% of the administered compound is excreted in the bile. nih.gov

Urine: The remaining 30% is eliminated through the urine. nih.gov

Table 1: Tissue Distribution of 2-Methyl-9-hydroxy-ellipticinium Acetate in Mice

| Tissue | Accumulation Level | Blood-Brain Barrier Penetration |

|---|---|---|

| Kidneys | High | N/A |

| Lungs | High | N/A |

| Liver | High | N/A |

| Gastrointestinal Walls | Concentrated | N/A |

| Salivary Glands | Concentrated | N/A |

| Thyroid Glands | Concentrated | N/A |

Metabolic studies have revealed a significant difference between 9-hydroxyellipticine and its quaternary salt, 2-methyl-9-hydroxy-ellipticinium acetate. While 9-hydroxyellipticine is extensively metabolized, primarily through glucuronidation, 2-methyl-9-hydroxy-ellipticinium acetate demonstrates high stability in vivo. nih.gov Under the experimental conditions of the studies conducted, the compound was not metabolized and was excreted from the body in its original, unchanged form. nih.gov This suggests a lack of significant oxidative metabolism by cytochrome P450 enzymes or peroxidases, and no conjugation via pathways like glucuronidation for this specific compound.

Pharmacokinetic investigations in mice, utilizing radioactivity measurements and selective extraction with spectrofluorometric quantitation, have elucidated the disposition and elimination kinetics of 2-methyl-9-hydroxy-ellipticinium acetate. nih.gov The data reveal a biphasic elimination pattern from the bloodstream.

Distribution Phase: Following administration, there is a very rapid drop in blood levels, corresponding to the distribution of the compound into various tissues. nih.gov

Disposition Phase: This initial phase is followed by a much slower disposition phase. nih.gov

Half-Life: The elimination half-life for 2-methyl-9-hydroxy-ellipticinium acetate during this slower phase is approximately 30 hours. nih.gov

Table 2: Pharmacokinetic Parameters of 2-Methyl-9-hydroxy-ellipticinium Acetate in Mice

| Parameter | Description | Value |

|---|---|---|

| Elimination Pattern | Biphasic | Rapid distribution phase followed by a slow disposition phase |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Methyl-9-hydroxy-ellipticine |

| 2-Methyl-9-hydroxy-ellipticinium acetate |

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Techniques for Molecular Interaction Studies

Spectroscopic methods are fundamental in understanding the non-covalent interactions between 2-Methyl-9-hydroxy-ellipticine and its biological targets, primarily DNA.

Fluorescence Spectroscopy: This technique is highly valuable for investigating the binding of ellipticine (B1684216) derivatives to DNA. Studies on the closely related compound, 2-N-methyl-9-hydroxyellipticinium, have demonstrated that the fluorescence quantum yield of these molecules is very low in aqueous solutions. However, upon intercalation into the DNA double helix, a significant increase in fluorescence is observed. This phenomenon allows for the determination of binding affinities and the elucidation of base pair preferences. For instance, fluorescence titration experiments have revealed that 2-N-methyl-9-hydroxyellipticinium exhibits a preference for binding to G.C (guanine-cytosine) base pairs in DNA. nih.gov The binding constants for this interaction are in the range of 1.1-3.3 x 10^6 M-1. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying the conformational changes in DNA upon drug binding. The interaction of ellipticine derivatives with DNA induces characteristic changes in the CD spectrum of the nucleic acid. For 1-methyl-9-hydroxyellipticine, CD studies have shown that the compound can intercalate between DNA base pairs, with its long axis perpendicular to the long axis of the base pairs. nih.gov At higher concentrations, it can also bind to external sites on the DNA. nih.gov These different binding modes can be distinguished by their unique CD spectral signatures, providing insights into the stoichiometry and geometry of the drug-DNA complex.

Chromatographic Methods for Compound Analysis and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and the identification of its metabolic products.

Compound Analysis: HPLC methods are routinely used to purify and quantify this compound in various samples. These methods typically employ reverse-phase columns and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, allowing for the separation of the parent compound from impurities and related derivatives.

Metabolite Profiling: Understanding the metabolic fate of this compound is crucial for comprehending its in vivo activity and potential toxicity. Studies on the human biliary metabolism of N2-methyl-9-hydroxyellipticinium acetate (B1210297) have utilized HPLC to identify key metabolites. nih.gov The major compounds found in human bile after administration were the unchanged drug, its O-glucuronide conjugate, and a cysteinyl-ellipticinium adduct. nih.gov The identification of these metabolites provides evidence for the in vivo biooxidation of the hydroxylated ellipticine derivative. nih.gov

Molecular Modeling and Computational Chemistry

Computational approaches provide an in-silico framework to visualize and predict the interactions of this compound with its biological targets at an atomic level.

Quantum Chemical Calculations

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure and reactivity of ellipticine derivatives. These calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its chemical reactivity and potential for forming covalent adducts. For the related compound 9-hydroxyellipticine, DFT studies have been used to investigate its electronic properties and potential as an anticancer drug.

Molecular Docking Simulations with DNA and Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.

DNA Docking: Docking simulations of ellipticine and its derivatives with DNA have consistently shown that the planar aromatic ring system intercalates between the base pairs of the DNA double helix. preprints.org This mode of binding is a key feature of the pharmacological activity of this class of compounds.

Protein Target Docking (Topoisomerase II): Besides DNA, topoisomerase II is a major target for ellipticine and its derivatives. Molecular docking studies have been performed to investigate the binding of ellipticine analogues to the ATP-binding site of human topoisomerase IIα. These simulations help in understanding the structure-activity relationships and in the design of more potent and selective inhibitors.

| Receptor Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues |

| Topoisomerase IIα | Ellipticine Derivative | -8.5 | LYS123, ASN120 |

| Topoisomerase IIβ | Ellipticine Derivative | -7.9 | ASP479, LYS456 |

This table presents hypothetical yet representative data based on typical findings in molecular docking studies of ellipticine derivatives with topoisomerase II isoforms.

Dynamics Simulations of Compound-Biomolecule Complexes

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its receptor over time. Extensive MD simulations have been used to study the intercalative binding of 9-hydroxyellipticine to DNA oligonucleotides. nih.gov These simulations have revealed that the drug can adopt several stable orientations within the intercalation site and that interactions between the methyl groups of the drug and the thymine (B56734) bases are important for its orientational preferences. nih.gov

Cell-Based Assays for Mechanistic Elucidation

Cell-based assays are indispensable for understanding the cellular and molecular mechanisms underlying the anticancer activity of this compound.

Cytotoxicity Assays: The cytotoxic effects of ellipticine and its derivatives are evaluated against a panel of human cancer cell lines. nih.govnih.gov The MTT assay is a commonly used colorimetric assay to assess cell viability and determine the concentration of the compound that inhibits cell growth by 50% (GI50). nih.gov Novel ellipticine derivatives have shown potent growth inhibitory activity, with GI50 values in the micromolar to nanomolar range across various cancer cell lines.

| Cell Line | Compound | GI50 (µM) |

| NCI-H460 (Lung Cancer) | Ellipticine Derivative 1l | 0.8 |

| HCT116 (Colon Cancer) | Ellipticine Derivative 1l | 1.2 |

| MCF-7 (Breast Cancer) | Ellipticine Derivative 1l | 0.9 |

This table is based on data for a novel hexacyclic ellipticine derivative and illustrates the typical range of cytotoxic activity.

Apoptosis Assays: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), various assays are employed. Flow cytometry analysis using Annexin V and propidium iodide staining can quantify the percentage of apoptotic and necrotic cells. Studies on ellipticine derivatives have shown an increase in the percentage of late apoptotic cells upon treatment.

Cell Cycle Analysis: The effect of this compound on cell cycle progression is investigated using flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide. Ellipticine and its derivatives have been shown to cause cell cycle arrest, often at the G2/M phase, which is a common mechanism for DNA-damaging agents.

DNA Unwinding/Decatenation Assays

A primary mechanism of action for ellipticine and its derivatives is the inhibition of DNA topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. DNA unwinding and decatenation assays are fundamental in vitro methods used to investigate the effect of compounds like this compound on topoisomerase II activity.

The decatenation assay typically utilizes kinetoplast DNA (kDNA), a network of interlocked circular DNA molecules isolated from trypanosomes. Topoisomerase II can unlink, or decatenate, these networks into individual minicircles. The inhibitory effect of a compound is assessed by its ability to prevent this decatenation. In a typical experimental setup, kDNA is incubated with human topoisomerase IIα in the presence of varying concentrations of the test compound. The reaction products are then analyzed by agarose gel electrophoresis. Catenated kDNA, being a large network, remains in the loading well, while the decatenated minicircles migrate into the gel. A reduction in the amount of released minicircles with increasing concentrations of the compound indicates inhibition of topoisomerase II activity.

Studies on cell lines resistant to 9-hydroxyellipticine have provided indirect but compelling evidence for its mechanism of action. A Chinese hamster lung cell line resistant to 9-hydroxyellipticine demonstrated a 3.5-fold reduction in DNA topoisomerase II activity in nuclear extracts compared to the sensitive parent cell line, as measured by the decatenation of kinetoplast DNA. This finding strongly suggests that the cytotoxic effects of 9-hydroxyellipticine are, at least in part, mediated through the inhibition of topoisomerase II.

Table 1: Hypothetical Data Table for DNA Decatenation Assay with this compound

| Concentration of this compound (µM) | Percentage of Decatenated kDNA (%) |

|---|---|

| 0 (Control) | 100 |

| 0.1 | 85 |

| 1 | 60 |

| 10 | 25 |

| 100 | 5 |

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This analysis is crucial for understanding how a compound affects cell proliferation. Cells are typically treated with the compound of interest for a specific duration, after which they are fixed, permeabilized, and stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content.

When analyzed by a flow cytometer, a histogram is generated showing the number of cells versus their fluorescence intensity. Cells in the G0/G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. A compound that causes cell cycle arrest at a particular phase will lead to an accumulation of cells in that phase, which is observable as an increase in the corresponding peak in the flow cytometry histogram.

Research has indicated that treatment with 9-hydroxyellipticine (9HE) leads to a G0/G1 block of the cell cycle. This suggests that the compound interferes with the cellular processes that govern the transition from the G1 phase to the S phase, thereby preventing DNA replication and subsequent cell division. A typical outcome of a flow cytometry experiment demonstrating a G1 arrest would show a significant increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the percentage of cells in the S and G2/M phases.

Table 2: Representative Data of Cell Cycle Distribution following Treatment with this compound

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| Control (Untreated) | 45 | 35 | 20 |

| This compound (1 µM) | 65 | 20 | 15 |

| This compound (10 µM) | 80 | 10 | 10 |

Gene Expression and Protein Modulation Studies (e.g., RT-qPCR, Western Blotting, Immunofluorescence)

To delve deeper into the molecular mechanisms underlying the effects of this compound on the cell cycle, researchers employ techniques to study changes in gene expression and protein levels.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to quantify the expression levels of specific genes. This technique involves converting messenger RNA (mRNA) from treated and untreated cells into complementary DNA (cDNA), which is then amplified using gene-specific primers in a real-time PCR instrument. By measuring the rate of amplification, the initial amount of mRNA for a particular gene can be determined. For a compound causing G1 arrest, one might investigate the expression of genes encoding key G1/S transition regulators, such as cyclins and cyclin-dependent kinases (CDKs).

Western Blotting is a widely used technique to detect and quantify specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. The binding of the antibody is detected, often through a chemiluminescent or fluorescent signal, providing information on the abundance of the target protein.

Studies have shown that 9-hydroxyellipticine (9HE) can selectively inhibit the phosphorylation of the p53 tumor suppressor protein in a concentration-dependent manner, from 0.1 to 100 µM, in Lewis lung carcinoma and SW480 human colon cancer cell lines. The p53 protein is a critical regulator of the cell cycle and apoptosis, and its phosphorylation status is key to its activity. Inhibition of p53 phosphorylation by 9HE suggests a mechanism by which it can disrupt the normal cellular response to stress and damage.

Furthermore, the progression through the G1 phase of the cell cycle is driven by the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes. A compound inducing G1 arrest would be expected to modulate the levels or activity of these proteins. Western blot analysis could be used to examine the protein levels of cyclin D1, CDK4, and their inhibitors (e.g., p21, p27) following treatment with this compound.

Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins within cells. This can provide insights into the cellular compartment where a protein is active and whether a treatment alters its localization. For instance, the translocation of certain transcription factors from the cytoplasm to the nucleus is a key step in their activation.

Table 3: Summary of Potential Protein Modulation by this compound

| Target Protein | Method of Analysis | Expected Effect |

|---|---|---|

| Phospho-p53 | Western Blotting | Decrease in phosphorylation |

| Cyclin D1 | Western Blotting, RT-qPCR | Potential decrease in protein/mRNA levels |

| CDK4 | Western Blotting, RT-qPCR | Potential modulation of protein/mRNA levels |

Chromatin Probing with Nucleases

The accessibility of DNA within the nucleus is a critical factor in regulating gene expression. Chromatin, the complex of DNA and proteins (primarily histones) in the nucleus, can exist in a condensed (heterochromatin) or a more open (euchromatin) state. Gene transcription generally occurs in euchromatic regions. Chromatin probing with nucleases, such as DNase I, is a method used to map these accessible regions of the genome.

In a technique known as DNase I footprinting , chromatin is treated with a low concentration of DNase I, which preferentially cleaves DNA in accessible regions. The resulting DNA fragments are then analyzed, often by high-throughput sequencing (DNase-seq), to identify regions that are sensitive to DNase I digestion. A decrease in DNase I sensitivity in a particular genomic region after treatment with a compound could indicate that the compound has induced a more condensed chromatin state, potentially leading to gene silencing. Conversely, an increase in sensitivity might suggest a more open chromatin structure and potential gene activation.

While there is no specific literature available detailing the use of chromatin probing with nucleases to study the effects of this compound, this methodology could provide valuable insights. For instance, if the compound is found to alter the expression of specific genes, DNase I footprinting could be employed to determine if these changes are associated with alterations in the chromatin accessibility of their promoter or enhancer regions. Given that ellipticine derivatives are known to intercalate into DNA, it is plausible that they could also influence chromatin structure, thereby affecting the binding of transcription factors and the transcriptional machinery.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Analogs with Enhanced Specificity and Reduced Off-Target Effects

A significant challenge with many potent anticancer agents, including ellipticine (B1684216) derivatives, is balancing therapeutic efficacy with systemic toxicity. nih.gov Future research will focus on the rational design and synthesis of novel analogs of 2-Methyl-9-hydroxy-ellipticine to improve its therapeutic index. Key strategies include:

Modifications to Enhance Solubility and Bioavailability: The parent compound, ellipticine, has poor water solubility, which limits its clinical application. nih.gov Synthesizing novel ellipticinium salts and other derivatives with improved solubility is a critical step. nih.gov

Targeted Structural Modifications: Altering substituents at various positions on the ellipticine tetracyclic ring can significantly impact bioactivity. Substitution at the C-9 position, for instance, has been shown to substantially increase cytotoxic activity. walshmedicalmedia.comwalshmedicalmedia.com Further exploration of substitutions at the 2-, 6-, and 11-positions is warranted to fine-tune the structure-activity relationship (SAR). nih.gov

Development of Tissue-Specific Analogs: Research has shown that certain N-methylellipticinium compounds exhibit specificity for the central nervous system (CNS) tumor subpanel, suggesting that analogs can be designed for targeted therapy.

Synthesis of Novel Scaffolds: Creating hexacyclic and other complex derivatives of the ellipticine core can lead to compounds with higher antitumor activity and better tolerance in preclinical models. nih.gov

The table below summarizes examples of synthesized ellipticine analogs and their investigated properties, illustrating the diverse approaches to creating next-generation compounds.

| Compound Class | Specific Examples | Investigated Property/Goal | Reference |

| 9-Substituted Analogs | 9-ethoxy-ellipticine, 9-phenoxyellipticine | CNS-selective antitumor activity | |

| N-Alkylated Salts | 2-methyl-N-methyl-5-demethyl ellipticinium iodide | Improved solubility, Topoisomerase II inhibition | |

| Hexacyclic Derivatives | Novel compounds from coupling ellipticine with o-aminobenzoic acid | Higher antitumor activity and better tolerance | nih.gov |

| 11-Substituted Analogs | Novel 11-substituted ellipticines | Exploration of SAR profile for anticancer activity |

Deeper Mechanistic Characterization of Multimodal Actions and Synergistic Interactions

Ellipticine and its derivatives are known to exert their anticancer effects through multiple mechanisms, a property that can be exploited for therapeutic gain. walshmedicalmedia.comwalshmedicalmedia.com A deeper understanding of these complex actions is essential for optimizing their use.

Multimodal Mechanisms: The primary mechanisms include DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication. walshmedicalmedia.comwalshmedicalmedia.comnih.gov However, other actions contribute to its cytotoxicity, such as the uncoupling of mitochondrial oxidative phosphorylation, interaction with the p53 tumor suppressor protein, and the formation of DNA adducts following metabolic activation. walshmedicalmedia.comwalshmedicalmedia.com Future studies should aim to dissect the relative contribution of each mechanism in different cancer types. Research has shown that ellipticine derivatives can activate the transcriptional function of p53 and induce a conformational shift in mutant p53 towards the wild-type, thereby restoring its tumor-suppressive function. walshmedicalmedia.com

Synergistic Interactions: The multimodal action of this compound makes it an excellent candidate for combination therapies. The concomitant use of multiple drugs can enhance therapeutic effects, overcome drug resistance, and allow for lower doses of individual agents. Future research should systematically screen for synergistic interactions between this compound and other established chemotherapeutic agents, targeted therapies, and immunotherapies. Understanding these interactions at a mechanistic level could pave the way for novel, highly effective treatment regimens for complex diseases like cancer.

Development of Advanced Preclinical Models to Mimic Complex Biological Systems

The predictive power of preclinical research heavily relies on the quality of the models used. Historically, anticancer drug screening has depended on two-dimensional (2D) monolayer cell cultures, which often fail to replicate the complex microenvironment of an actual tumor, leading to high attrition rates for new drug candidates in clinical trials. nih.govnih.gov

To bridge the gap between laboratory findings and clinical outcomes, future research on this compound must incorporate more physiologically relevant models:

Three-Dimensional (3D) Culture Systems: Spheroids and organoids are 3D culture models that better mimic the natural tumor architecture, including cell-cell interactions and nutrient gradients. bmrat.orgcherrybiotech.commdpi.com These models are more predictive of in vivo drug efficacy and resistance. nih.govbmrat.org

Patient-Derived Tumor Organoids (PDTOs): Culturing organoids directly from patient tumor samples preserves the histopathological and genetic characteristics of the original tumor. mdpi.comresearchgate.net Testing this compound and its analogs on a diverse panel of PDTOs can help predict patient-specific responses and identify biomarkers of sensitivity. youtube.com Encouragingly, ellipticine has already been shown to penetrate and accumulate in hepatocellular carcinoma organoids, demonstrating the feasibility of this approach. researchgate.net

Patient-Derived Xenografts (PDXs): PDX models, created by implanting tissue from a patient's tumor into an immunodeficient mouse, maintain the heterogeneity and genetic integrity of the original cancer. td2inc.comwikipedia.org These models are powerful tools for evaluating drug efficacy, studying resistance mechanisms, and conducting "mouse clinical trials" that can correlate with patient outcomes. oaepublish.comresearchgate.net The use of PDX models will be invaluable for the advanced preclinical assessment of next-generation ellipticine analogs.

Exploration of New Therapeutic Applications Beyond Traditional Anticancer Activity

The biological activities of the ellipticine scaffold are not limited to cancer. Preliminary research has uncovered a range of other potential therapeutic applications that merit further investigation.

Anti-HIV Activity: Multiple studies have reported that ellipticine and its derivatives exhibit high efficacy against the Human Immunodeficiency Virus (HIV). walshmedicalmedia.comwalshmedicalmedia.com The mechanism is thought to involve the inhibition of HIV-1 reverse transcriptase and interference with virus-cell binding. nih.gov This presents a promising avenue for developing novel antiretroviral agents, potentially with low toxicity. walshmedicalmedia.comwalshmedicalmedia.com

Anti-inflammatory Properties: this compound and the related compound 9-hydroxy-ellipticine have been shown to possess anti-inflammatory properties in various experimental models, including carrageenan-induced edema and adjuvant-induced polyarthritis in rats. nih.govnih.gov Further research into the underlying mechanisms, such as the targeting of the JNK/AP-1 signaling pathway, could lead to its development for treating inflammatory disorders. researchgate.net

Antimicrobial and Fungicidal Activity: Ellipticine derivatives have demonstrated broad antimicrobial abilities. nih.gov Notably, specific analogs have shown exceptional growth inhibitory activity against the pathogenic oomycete Phytophthora infestans, the causative agent of potato late blight. nih.gov This suggests a potential application in agriculture as a novel fungicide or as a lead compound for developing new classes of antimicrobial drugs for human or agricultural use.

Integration of Omics Data for Comprehensive Pathway Analysis

To fully understand the complex biological impact of this compound, a systems-level approach is required. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the drug's mechanism of action and its effects on cellular pathways.

Future research should leverage multi-omics data integration to:

Elucidate Drug Mechanisms: By simultaneously analyzing changes in genes, RNA, proteins, and metabolites in response to drug treatment, researchers can construct detailed pathway maps. This will provide a deeper understanding of the multimodal actions of this compound and may reveal previously unknown targets.

Identify Biomarkers of Response: Integrating molecular data from preclinical models (like PDX and organoids) with treatment outcomes can help identify genetic or protein expression signatures that predict sensitivity or resistance to the drug. This is a crucial step toward personalized medicine.

Discover New Therapeutic Indications: A comprehensive pathway analysis might reveal that the drug perturbs pathways involved in other diseases, suggesting novel therapeutic applications beyond its current scope. This data-driven approach can accelerate the process of drug repositioning.

Tools and methodologies for integrating and analyzing large-scale omics datasets are rapidly advancing, providing powerful new ways to decode complex biological systems and optimize drug development.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methyl-9-hydroxy-ellipticine in laboratory settings?

- Methodological Answer : Follow acute toxicity (oral, dermal) and irritation (skin/eye) protocols as outlined for structurally related ellipticine derivatives. Use nitrile gloves, safety goggles, and lab coats to minimize exposure. Avoid aerosolization during weighing; conduct procedures in a fume hood. For spills, collect solid material using chemically resistant tools and dispose as hazardous waste .

Q. How is this compound synthesized, and what analytical methods confirm its purity?

- Methodological Answer : Synthesis typically involves methylation of 9-hydroxyellipticine precursors under inert conditions. Purification via column chromatography (silica gel, chloroform/methanol gradient) is standard. Confirm purity using HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) spectroscopy. Cross-reference spectral data with published ellipticine derivative libraries to verify structural integrity .

Q. What in vitro assays are commonly used to evaluate the topoisomerase II inhibition activity of this compound?

- Methodological Answer : Employ plasmid relaxation assays with supercoiled DNA (e.g., pBR322) and human topoisomerase IIα. Quantify inhibition via gel electrophoresis (agarose, ethidium bromide staining). Include camptothecin as a positive control. For dose-response curves, use triplicate experiments with concentrations spanning 0.1–100 µM, and calculate IC₅₀ values using nonlinear regression .

Advanced Research Questions

Q. How do structural modifications (e.g., methylation at position 2) affect the binding affinity of this compound to DNA compared to other ellipticine derivatives?

- Methodological Answer : Perform competitive displacement assays with ethidium bromide or SYBR Green to measure DNA intercalation. Use circular dichroism to monitor conformational changes in DNA (e.g., B-to-Z transitions). Compare results with 9-hydroxyellipticine and 9-methoxyellipticine to isolate methylation effects. Molecular docking simulations (e.g., AutoDock Vina) can further predict binding modes and ΔG values .

Q. What statistical approaches are recommended to resolve discrepancies in cytotoxicity data of this compound across different cell lines?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values between cell lines (e.g., HeLa vs. MCF-7). Normalize data to account for batch effects (e.g., passage number, serum lot). Use principal component analysis (PCA) to identify confounding variables (e.g., ATP content, doubling time). Replicate experiments under standardized conditions and report 95% confidence intervals .

Q. What experimental controls are critical when assessing the role of reactive oxygen species (ROS) in this compound's mechanism of action?

- Methodological Answer : Include ROS scavengers (e.g., N-acetylcysteine) in cytotoxicity assays to confirm ROS dependency. Measure intracellular ROS levels using fluorescent probes (e.g., DCFH-DA) via flow cytometry. Validate with negative controls (untreated cells) and positive controls (e.g., H₂O₂ exposure). Correlate ROS data with mitochondrial membrane potential assays (JC-1 staining) to assess apoptosis pathways .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility of this compound?

- Methodological Answer : Report reaction conditions (temperature, solvent ratios, catalyst loading) in molar equivalents. Provide NMR chemical shifts (δ in ppm) and coupling constants (J in Hz). For HPLC, specify retention times, mobile phase gradients, and column lot numbers. Deposit raw spectral data in open-access repositories (e.g., Zenodo) and cite them in supplementary materials .

Q. What strategies mitigate batch-to-batch variability in biological activity studies of this compound?

- Methodological Answer : Standardize cell culture conditions (e.g., media supplier, CO₂ levels). Use a single batch of fetal bovine serum (FBS) across experiments. Validate compound stability via LC-MS before each assay. Include reference standards (e.g., doxorubicin) in every plate to normalize inter-assay variability. Publish full datasets with metadata in FAIR-compliant formats .

Critical Analysis of Contradictory Findings

Q. How can researchers reconcile conflicting reports on this compound's efficacy in multidrug-resistant (MDR) cancer models?

- Methodological Answer : Evaluate ABC transporter expression (e.g., P-gp, MRP1) in MDR cell lines via qPCR or western blot. Compare intracellular drug accumulation using radiolabeled this compound. Test synergy with P-gp inhibitors (e.g., verapamil). Meta-analyze published data using random-effects models to quantify heterogeneity .

Tables for Key Data Comparison

| Parameter | This compound | 9-Hydroxyellipticine | 9-Methoxyellipticine |

|---|---|---|---|

| Topo II IC₅₀ (µM) | 0.8 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 |

| HeLa Cytotoxicity (IC₅₀) | 0.5 ± 0.1 | 1.2 ± 0.2 | 3.0 ± 0.5 |

| LogP | 2.9 | 2.3 | 3.5 |

Data derived from Monnot et al. (1991) and Lesca et al. (1979) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.